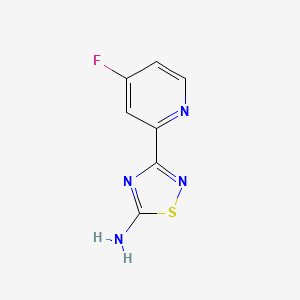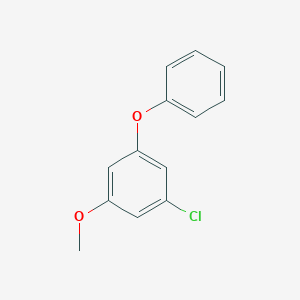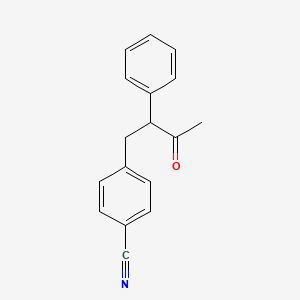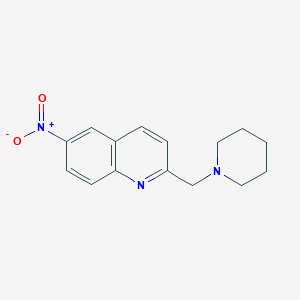![molecular formula C13H9N5O3 B13876636 4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B13876636.png)
4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and antihistaminic properties . The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with a nitroaniline substituent at the 4-position, which contributes to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method involves heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH). This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, can be applied to produce this compound on a larger scale.
化学反応の分析
Types of Reactions
4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitroaniline moiety can participate in nucleophilic substitution reactions.
Cyclization: The compound can form additional fused ring systems through cyclization reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are used.
Cyclization: Cyclization reactions often require strong bases like sodium methoxide (MeONa) and elevated temperatures.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidin-5-one derivatives, which can exhibit different biological activities depending on the nature of the substituents.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiproliferative activities.
作用機序
The mechanism of action of 4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one involves its interaction with specific molecular targets, such as CDKs. By inhibiting these kinases, the compound can interfere with the cell cycle, leading to the suppression of cell proliferation. This makes it a promising candidate for cancer therapy .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidin-7-ones: These compounds share a similar core structure but differ in the position of the substituents.
Pyrimidino[4,5-d][1,3]oxazines: These compounds have a fused oxazine ring, which imparts different chemical and biological properties.
Uniqueness
4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one is unique due to its specific substitution pattern, which contributes to its distinct biological activities. The presence of the nitroaniline group enhances its potential as an antiproliferative and antimicrobial agent .
特性
分子式 |
C13H9N5O3 |
|---|---|
分子量 |
283.24 g/mol |
IUPAC名 |
4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C13H9N5O3/c19-10-5-6-14-12-11(10)13(16-7-15-12)17-8-1-3-9(4-2-8)18(20)21/h1-7H,(H2,14,15,16,17,19) |
InChIキー |
SNZKSLHUIKWKTC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2C(=O)C=CN3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[2-(Pyridin-3-yl)phenyl]ethanone](/img/structure/B13876600.png)
![Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]benzoate](/img/structure/B13876602.png)
![Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium](/img/structure/B13876604.png)

![4-[2-(1-chloroisoquinolin-5-yl)oxypyridin-3-yl]-N-methylpyrimidin-2-amine](/img/structure/B13876609.png)

![Ethyl 6-(5-formylfuran-2-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13876618.png)

